molecular formula C10H16N2O2 B2659787 N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide CAS No. 2145568-66-5

N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2659787
CAS No.: 2145568-66-5
M. Wt: 196.25
InChI Key: IJTZTVTXUMAMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of such compounds often involves a series of steps, including the design, synthesis, and evaluation of their activity . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule can be influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involved in the formation of such compounds often involve a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reactions can be tuned by using a specific oxidant and additive .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. The pyrrolidine ring, for instance, contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Mechanism of Action

The mechanism of action of these compounds is often evaluated against specific targets. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. In one study, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicated that the compounds are non-toxic to human cells .

Future Directions

The future directions in the research and development of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the structure–activity relationship (SAR) of the studied compounds and the influence of steric factors on biological activity .

Properties

IUPAC Name

N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-9(13)11-8-5-6-12(7(2)3)10(8)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTZTVTXUMAMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.